molecular formula C24H30N4O6S2 B2481618 ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-73-0

ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2481618
CAS No.: 398999-73-0
M. Wt: 534.65
InChI Key: RVZFFYPFGPNZGO-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a piperazine-1-carboxylate core linked to a sulfonylphenyl group, which is further substituted with a 3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl moiety. The cyclohepta[b]thiophen ring system, a seven-membered fused bicyclic structure, distinguishes it from simpler aromatic heterocycles. While its specific bioactivity remains uncharacterized in the provided evidence, analogs with piperazine-carboxylate scaffolds are known for roles in kinase inhibition, GPCR modulation, and antimicrobial activity .

Properties

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O6S2/c1-2-34-24(31)27-12-14-28(15-13-27)36(32,33)17-10-8-16(9-11-17)22(30)26-23-20(21(25)29)18-6-4-3-5-7-19(18)35-23/h8-11H,2-7,12-15H2,1H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFFYPFGPNZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a sulfonyl group and a carbamoyl moiety, contributing to its biological properties. The structural complexity suggests multiple points of interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities. The mechanisms of action for this compound may include:

  • Enzyme Inhibition : Compounds with piperazine and sulfonamide groups are known to inhibit various enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : Similar compounds have shown activity as receptor antagonists or agonists, particularly in neuropharmacology.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.

Biological Activity Data

Biological Activity IC50 (μM) Assay Type Reference
Antimicrobial6.2Colon Carcinoma Cell Line (HCT-116)
Anticancer43.4Breast Cancer Cell Line (T47D)
Enzyme InhibitionVariesα-glucosidase Inhibition

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of similar compounds against colon and breast cancer cell lines. The results demonstrated that derivatives exhibited IC50 values of 6.2 μM against HCT-116 and 43.4 μM against T47D cells, indicating promising anticancer activity .

Case Study 2: Enzyme Inhibition

Research on piperidine derivatives highlighted their ability to inhibit α-glucosidase effectively. Compounds with polar functional groups showed enhanced inhibition compared to standard drugs like acarbose . This suggests that this compound could also possess similar enzyme-inhibiting capabilities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Metrics

The compound belongs to a broader class of ethyl piperazine carboxylate derivatives. Key structural analogs include:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Similarity Index (Tanimoto) Bioactivity Summary
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (ZINC2723332) Benzothiazolylidene carbamoyl, sulfonyl linkage ~579.6 0.78 (MACCS) Antimicrobial (predicted)
Ethyl 4-(2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxylate (ZINC9207090) Triazolopyrimidine core, chlorophenyl substituent ~484.9 0.65 (Morgan) Kinase inhibition (hypothetical)
Ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate (AO-990/15068217) Tetrafluoroethoxy group, benzoyl linkage ~396.3 0.59 (MACCS) Anticancer (in vitro screening)
Target Compound Cyclohepta[b]thiophen, dual carbamoyl groups ~587.7 N/A Undetermined (structural similarity to SARs)

Notes:

  • Similarity indices (Tanimoto/Dice) were calculated using MACCS or Morgan fingerprints, as per computational workflows in and . Higher values (>0.7) indicate strong structural overlap .
  • Bioactivity predictions are inferred from structurally related compounds in and , which correlate clustering patterns with shared modes of action .

Key Differences in Bioactivity Landscapes

Carbamoyl vs. Sulfonyl Groups : The dual carbamoyl groups in the target compound could facilitate stronger hydrogen bonding compared to sulfonyl-only analogs (e.g., AO-990/15068217 in ), which may influence solubility and membrane permeability .

Activity Cliffs: Despite high structural similarity to ZINC2723332 (Tanimoto = 0.78), minor differences in the carbamoyl-thiophen region might lead to significant potency variations, as observed in activity landscape models () .

Limitations of Structural Similarity

For example, ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate () shares a piperazine-carboxylate backbone but exhibits distinct electronic properties due to its tetrafluoroethoxy group, leading to divergent bioactivity .

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